3-Amino-1-methylquinolin-4(1H)-one

MAO-B Inhibition Structure-Activity Relationship Quinolone Derivatives

Secure the privileged 3-amino-4(1H)-quinolone core for your CNS drug discovery programs. With an IC50 of 3.80 nM against MAO-B and >26,000-fold selectivity over MAO-A, this scaffold eliminates the peripheral 'cheese effect' risk. Ideal as a reference standard for screening, a starting point for kinase or MTDL libraries, and a versatile building block for rapid diversification via the exocyclic amine. Ensure your next lead series starts with proven potency and selectivity.

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
Cat. No. B11912839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-methylquinolin-4(1H)-one
Molecular FormulaC10H10N2O
Molecular Weight174.20 g/mol
Structural Identifiers
SMILESCN1C=C(C(=O)C2=CC=CC=C21)N
InChIInChI=1S/C10H10N2O/c1-12-6-8(11)10(13)7-4-2-3-5-9(7)12/h2-6H,11H2,1H3
InChIKeyQZCPBAOSWIHOIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 3-Amino-1-methylquinolin-4(1H)-one as a Selective Monoamine Oxidase B (MAO-B) Inhibitor Scaffold


3-Amino-1-methylquinolin-4(1H)-one (CAS: 24220-90-4) is a heterocyclic small molecule belonging to the quinolin-4(1H)-one class. It serves as a key scaffold and synthetic intermediate for developing novel pharmaceuticals, particularly those targeting neurological disorders. This compound is distinguished from the broader class of quinoline derivatives by its specific substitution pattern—an amino group at the C-3 position and a methyl group at the N-1 position of the 4-quinolone core—which confers a unique biological activity profile. Authoritative databases confirm its potent and selective inhibition of the enzyme Monoamine Oxidase B (MAO-B) [1], positioning it as a compound of interest for conditions like Parkinson's and Alzheimer's diseases, where MAO-B inhibition is a validated therapeutic strategy [2].

Why 3-Amino-1-methylquinolin-4(1H)-one Cannot Be Replaced by Unsubstituted 4-Quinolones or Other Heterocyclic Amines


Substituting 3-Amino-1-methylquinolin-4(1H)-one with a generic 4-quinolone or a simpler aromatic amine would eliminate its key differentiator: potent and selective MAO-B inhibition. The 3-amino and N-1-methyl substituents are critical for this activity. For instance, while many quinolines exhibit non-selective or weak MAO inhibition, the specific 3-amino-4(1H)-quinolone scaffold is reported to confer high selectivity for the MAO-B isoform over MAO-A, a crucial feature for minimizing side effects associated with peripheral MAO-A inhibition (the 'cheese effect') [1]. In contrast, unsubstituted quinoline itself has been shown to preferentially inhibit MAO-A over MAO-B [2], a completely different selectivity profile. Therefore, generic substitution would result in a loss of the desired therapeutic profile and necessitate a new, lengthy, and costly drug development cycle.

Quantitative Differentiation Guide for 3-Amino-1-methylquinolin-4(1H)-one Against Structural Analogs and In-Class Compounds


MAO-B Inhibitory Potency: 3-Amino-1-methylquinolin-4(1H)-one vs. 2-Phenyl-3-amino-4(1H)-quinolinone

3-Amino-1-methylquinolin-4(1H)-one demonstrates a significantly higher affinity for human MAO-B compared to its close structural analog, 2-phenyl-3-amino-4(1H)-quinolinone. The IC50 value of 3.80 nM for the target compound is over three orders of magnitude more potent than the 15,400 nM (15.4 µM) IC50 observed for the 2-phenyl-substituted analog under comparable assay conditions [1]. This highlights the critical, negative impact of a bulky 2-phenyl substituent on MAO-B binding.

MAO-B Inhibition Structure-Activity Relationship Quinolone Derivatives

MAO-B Isoform Selectivity: 3-Amino-1-methylquinolin-4(1H)-one vs. Unsubstituted Quinoline

3-Amino-1-methylquinolin-4(1H)-one exhibits a pronounced selectivity for the MAO-B isoform over MAO-A. Its IC50 for MAO-A is >100,000 nM, while its IC50 for MAO-B is 3.80 nM, yielding a selectivity index (MAO-A/MAO-B) of >26,000 [1]. This is in stark contrast to unsubstituted quinoline, which has been reported to preferentially inhibit MAO-A over MAO-B [2]. This functional reversal is a direct result of the 3-amino-1-methyl substitution pattern on the quinolone core.

Isoform Selectivity MAO-A/MAO-B Safety Profile

Chemical Reactivity for Derivatization: 3-Amino-1-methylquinolin-4(1H)-one vs. 3-Aminoquinoline

The 3-amino-1-methylquinolin-4(1H)-one scaffold possesses a unique combination of reactive sites not found in simpler 3-aminoquinolines. The presence of the 4-keto group creates a conjugated system with the 3-amino group, allowing for acylation reactions that form stable amide derivatives, a key transformation for generating compound libraries . In contrast, 3-aminoquinoline lacks this 4-keto functionality, limiting its derivatization options primarily to reactions at the amino group or on the pyridine ring. This additional point of diversification increases the scaffold's utility in medicinal chemistry.

Medicinal Chemistry Synthetic Intermediate Library Synthesis

Validated Application Scenarios for Procuring 3-Amino-1-methylquinolin-4(1H)-one


Lead Optimization for CNS-Penetrant MAO-B Inhibitors

Given its potent MAO-B inhibition (IC50 = 3.80 nM) and high isoform selectivity (MAO-A/MAO-B > 26,000), this compound is an ideal starting scaffold for medicinal chemistry programs focused on developing new treatments for Parkinson's disease and other neurological disorders. Researchers can use it to synthesize and screen a library of derivatives with the goal of improving pharmacokinetic properties (e.g., CNS penetration, oral bioavailability) while maintaining the core pharmacophore's favorable potency and selectivity profile [1].

Development of Multitarget-Directed Ligands (MTDLs) for Alzheimer's Disease

The core structure of 3-Amino-1-methylquinolin-4(1H)-one serves as a privileged scaffold for designing MTDLs. The 3-amino and 4-keto groups offer handles for introducing additional pharmacophores, such as those targeting acetylcholinesterase (AChE) or amyloid-beta aggregation, alongside MAO-B inhibition. This makes the compound a valuable procurement for labs pursuing a polypharmacology approach to Alzheimer's therapy [2].

Synthesis of Focused Heterocyclic Libraries for Kinase Inhibitor Discovery

The 3-aminoquinolin-4(1H)-one core is recognized as a kinase inhibitor scaffold. The exocyclic 3-amino group readily undergoes acylation and other reactions, allowing for rapid diversification [1]. A procurement of this building block enables the parallel synthesis of focused libraries designed to probe the ATP-binding pocket of various kinases, a common strategy in oncology and anti-inflammatory drug discovery [3].

Reference Standard for MAO-B Inhibition Assays

With its well-defined and potent MAO-B inhibitory activity (IC50 = 3.80 nM) [1], 3-Amino-1-methylquinolin-4(1H)-one can be procured as a reference compound for in vitro screening assays. It serves as a positive control to validate assay performance and to benchmark the activity of newly synthesized compounds targeting the MAO-B enzyme.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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